molecular formula C17H23N5OS B2844824 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 843633-88-5

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2844824
CAS No.: 843633-88-5
M. Wt: 345.47
InChI Key: HUSPNJMHMWZJHY-UHFFFAOYSA-N
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Description

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic triazole-thio-acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with an amino (–NH₂) group at the 4-position and a cyclohexyl group at the 5-position.
  • A thioether (–S–) linkage to an acetamide moiety, which is further substituted with an m-tolyl (meta-methylphenyl) group. However, its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-6-5-9-14(10-12)19-15(23)11-24-17-21-20-16(22(17)18)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSPNJMHMWZJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with an appropriate nitrile under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a cycloaddition reaction with cyclohexene.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the triazole-thiol intermediate with 3-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted triazole or aromatic derivatives

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that triazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), lung cancer (NCI-H460), and colon cancer (HCT116) cells.

Case Study Findings :

  • A study highlighted that certain triazole derivatives demonstrated IC50 values as low as 0.39 µM against HCT116 cells and 0.46 µM against MCF7 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Triazole Derivative AMCF70.46
Triazole Derivative BHCT1160.39
Triazole Derivative CNCI-H4600.03

Anti-inflammatory Effects

The triazole moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been evaluated for their ability to reduce inflammation in various models.

Research Insights :

  • Triazole derivatives have been reported to exhibit significant inhibition of pro-inflammatory cytokines and markers in vitro, which suggests their potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the triazole ring is a critical step due to its influence on biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Formation of the triazole ring via cyclization reactions.
  • Subsequent modification to introduce the thio and acetamide groups.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Triazole-Thio-Acetamides with Varying Aromatic Substituents

Compound Name Substituents (Triazole 4/5 Positions) Acetamide Substituent Key Data References
Target Compound 4-amino, 5-cyclohexyl m-tolyl
VUAA1 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl Orco agonist; synthesized via 1,3-dipolar cycloaddition; used in insect olfaction studies .
OLC15 4-ethyl, 5-(2-pyridinyl) 4-butylphenyl Orco antagonist; higher lipophilicity than VUAA1 due to butyl group .
Compound 5j () 1H-1,2,4-triazol-3-yl 6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl Anticonvulsant activity: ED₅₀ = 54.8 mg/kg (MES test), PI = 9.30 (scPTZ test) .
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide 4-amino, 5-cyclohexyl 2-bromophenyl CAS 579441-30-8; bromine substitution may enhance halogen bonding .

Key Observations :

  • Aromatic Substitutions : The m-tolyl group in the target compound provides moderate steric bulk and lipophilicity compared to bromophenyl () or fluorobenzyl ().
  • Biological Activity: While VUAA1 and OLC15 target insect odorant receptors (Orco), the target compound’s amino and cyclohexyl groups may favor interactions with mammalian ion channels or enzymes, akin to anticonvulsant analogs in .

Substituent Effects on Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (Recrystallization Solvent)
Target Compound
6a () 182–184 65 H₂O:EtOH (1:1)
7a () 109–111 75 DMF:EtOH (8:2)
6m () IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl)

Key Observations :

  • Melting Points : Allyl and pyridinyl substituents () result in higher melting points (>160°C) compared to acetic acid derivatives (e.g., 7a at 109–111°C). The target compound’s cyclohexyl group may lower melting points due to increased flexibility.
  • Synthetic Yields : Yields for triazole-thio-acetamides range from 50–83%, influenced by substituent reactivity and purification methods .

Biological Activity

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N6OSC_{18}H_{28}N_6OS, with a molecular weight of approximately 358.5 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which has implications in antifungal activity. Additionally, the presence of the thio group enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:

CompoundCell LineIC50 (µM)
Similar Triazole DerivativeMCF7 (breast cancer)3.79
Similar Triazole DerivativeNCI-H460 (lung cancer)42.30
Similar Triazole DerivativeSF-268 (brain cancer)12.50

These results indicate that modifications in the triazole structure can significantly affect anticancer potency, suggesting that this compound may exhibit similar or enhanced activity against specific cancer types .

Antimicrobial Activity

The triazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The mechanism typically involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains and fungi, reinforcing the potential of this compound as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of a related triazole compound's effect on human cancer cell lines. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G1 phase . This finding supports the hypothesis that structural modifications in triazoles can lead to significant variations in biological activity.

Q & A

Q. What are the common synthetic routes for 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions starting with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thione. A general method includes:

  • Step 1 : Reacting the triazole-thione intermediate with a chloroacetamide derivative in ethanol/water under basic conditions (e.g., KOH).
  • Step 2 : Refluxing the mixture for 1–2 hours, followed by precipitation in water and recrystallization from ethanol . Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed using ¹H/¹³C NMR to track thiol group displacement and acetamide formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • ¹H/¹³C NMR : Confirms the presence of the cyclohexyl group (multiplet signals at δ ~1.2–2.0 ppm), aromatic protons from the m-tolyl group (δ ~6.8–7.5 ppm), and the thioether linkage (δ ~4.0–4.5 ppm for –S–CH₂–) .
  • FTIR : Identifies N–H stretching (3300–3400 cm⁻¹ for the amino group), C=O (1680–1700 cm⁻¹ for the acetamide), and C–S (650–750 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly for scale-up studies?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Bases like NaHCO₃ or K₂CO₃ enhance thiolate ion formation for nucleophilic substitution .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of thiol groups) . Statistical approaches like Design of Experiments (DoE) can identify optimal molar ratios and reaction times .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. ethanol) can alter compound stability .
  • Purity thresholds : Impurities >95% (by HPLC) are critical for reproducible results; recrystallization or column chromatography is recommended .
  • Cell-line specificity : Validate activity across multiple cell models (e.g., HEK293 vs. HeLa) to rule out lineage-dependent effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

SAR strategies include:

  • Substituent variation : Replace the cyclohexyl group with bulkier (e.g., tert-butyl) or polar (e.g., pyridyl) moieties to modulate lipophilicity .
  • Bioisosteric replacement : Substitute the thioether (–S–) with sulfoxide (–SO–) to enhance metabolic stability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or cytochrome P450 enzymes .

Methodological Recommendations

  • For structural ambiguity : Combine X-ray crystallography with DFT calculations to resolve electron density maps for the triazole ring .
  • For bioactivity validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with target proteins .

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